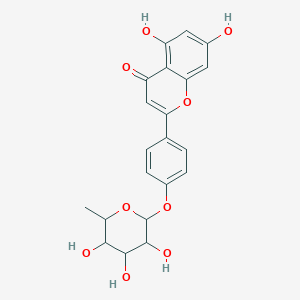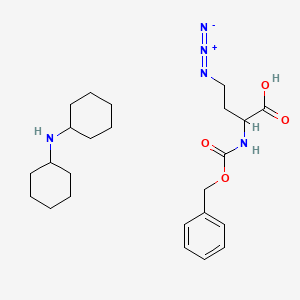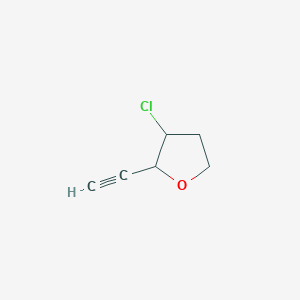![molecular formula C17H20N6O4 B12321119 (4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a cyclohexene ring with an imidazo[5,1-d][1,2,3,5]tetrazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the cyclohexene derivative, followed by the introduction of the imidazo[5,1-d][1,2,3,5]tetrazine moiety. The final step involves the formation of the carbamate linkage.
Preparation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile. The prop-1-en-2-yl group is introduced via alkylation.
Introduction of the Imidazo[5,1-d][1,2,3,5]tetrazine Moiety: This step involves the condensation of appropriate precursors under controlled conditions to form the imidazo[5,1-d][1,2,3,5]tetrazine ring.
Formation of the Carbamate Linkage: The final step is the reaction of the cyclohexene derivative with the imidazo[5,1-d][1,2,3,5]tetrazine compound to form the carbamate linkage, typically using a carbamoylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent, particularly in the treatment of cancer.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate involves its interaction with specific molecular targets. The imidazo[5,1-d][1,2,3,5]tetrazine moiety is known to interact with DNA, leading to the inhibition of DNA replication and cell division. This makes the compound a potential candidate for anticancer therapy. Additionally, the cyclohexene ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Carvone: A monoterpene with a similar cyclohexene structure.
Carvacrol: Another monoterpene with antimicrobial properties.
Perillyl Alcohol: Known for its anticancer activity.
Perillaldehyde: A compound with a similar structural motif.
Uniqueness
What sets (4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate apart is its unique combination of a cyclohexene ring and an imidazo[5,1-d][1,2,3,5]tetrazine moiety. This dual functionality provides a versatile platform for further chemical modifications and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H20N6O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate |
InChI |
InChI=1S/C17H20N6O4/c1-10(2)12-6-4-11(5-7-12)8-27-16(25)19-15(24)13-14-20-21-22(3)17(26)23(14)9-18-13/h4,9,12H,1,5-8H2,2-3H3,(H,19,24,25) |
InChI Key |
MGTLGARADRIKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=CC1)COC(=O)NC(=O)C2=C3N=NN(C(=O)N3C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


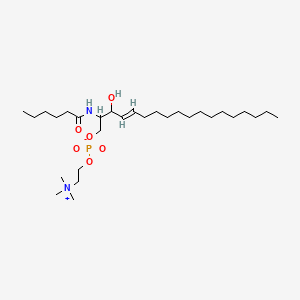
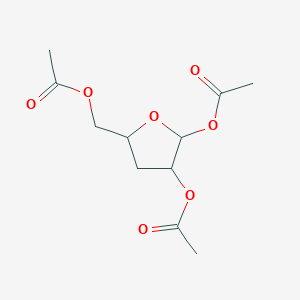
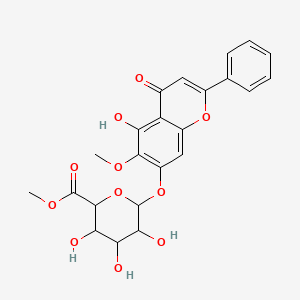
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)

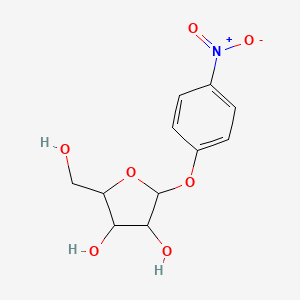

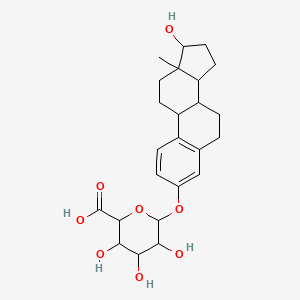
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
